An In-depth Technical Guide to 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, the following sections will delve into its synthesis, reactivity, potential therapeutic applications, and safety considerations, grounded in established scientific literature.
Molecular Identity and Physicochemical Properties
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine belongs to the aminopyrazole class of compounds, which are recognized as privileged scaffolds in drug discovery.[1] The presence of the dichlorophenyl moiety and the aminopyrazole core suggests its potential for diverse biological activities.
Table 1: Physicochemical Properties of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine and Related Analogs
| Property | 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (Predicted/Inferred) | 3-(4-chlorophenyl)-1H-pyrazol-5-amine[2] | 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (Predicted)[3] | 4-(3,5-dichlorophenyl)-1H-pyrazol-3-amine (Computed)[4] |
| Molecular Formula | C₉H₇Cl₂N₃ | C₉H₈ClN₃ | C₉H₉Cl₂N₃ | C₉H₇Cl₂N₃ |
| Molecular Weight | 228.08 g/mol | 193.63 g/mol [5] | 230.09 g/mol | 228.07 g/mol [4] |
| Melting Point | Data not available | 13°C (lit.)[2] | Data not available | Data not available |
| Boiling Point | Data not available | 170°C (lit.)[2] | 387.2±52.0 °C[3] | Data not available |
| Density | Data not available | 1.378 g/cm³[2] | 1.52±0.1 g/cm³[3] | Data not available |
| pKa | Data not available | Data not available | 2.18±0.70[3] | Data not available |
| LogP | Data not available | Data not available | Data not available | 2.7[4] |
It is crucial to experimentally determine these properties for the specific compound of interest for any research or development application.
Synthesis and Reactivity
The synthesis of aminopyrazole derivatives is well-established in the chemical literature. A common and effective method involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine. For 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, a plausible synthetic route would start from a readily available 3,4-dichlorophenyl-substituted β-ketonitrile.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine.
General Experimental Protocol for Synthesis
This protocol is a generalized procedure based on known syntheses of similar aminopyrazoles and should be optimized for the specific target molecule.
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Reaction Setup: To a solution of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
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Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine.
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Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity
The 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine molecule possesses several reactive sites that can be exploited for further chemical modifications:
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The Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.[6]
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The Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution reactions, such as halogenation. For instance, N-arylsulfonyl-3-aryl-5-aminopyrazoles can be halogenated at the 4-position of the pyrazole ring using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[1] The dichlorophenyl ring is generally deactivated towards further electrophilic substitution due to the presence of the two chlorine atoms.
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N-H of the Pyrazole Ring: The nitrogen atom in the pyrazole ring can be alkylated or arylated, which can be important for modulating the biological activity of the molecule.
Potential Therapeutic Applications and Biological Activity
The aminopyrazole scaffold is a cornerstone in the development of various therapeutic agents.[7] Their ability to form key hydrogen bond interactions with biological targets makes them attractive candidates for drug design.
Kinase Inhibition
A significant area of interest for aminopyrazole derivatives is in the development of protein kinase inhibitors. For example, a novel class of highly selective inhibitors of p38 MAP kinase, which are 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, has been discovered.[8] An X-ray crystal structure of a compound from this series bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106, which is believed to contribute to its selectivity.[8] Given the structural similarities, 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine could potentially be explored as a scaffold for developing inhibitors of p38 MAP kinase or other kinases.
Anti-inflammatory and Anticancer Activity
Many pyrazole derivatives have demonstrated significant anti-inflammatory and anticancer properties.[9] Some aminopyrazoles have shown cytotoxic activity against various human cancer cell lines.[7] For instance, certain 5-aminopyrazole derivatives have exhibited inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.[7]
Other Potential Biological Activities
The pyrazole nucleus is associated with a wide range of biological activities, including:
-
Antimicrobial Activity: Various pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[9][10]
-
Antiviral Activity: Some pyrazole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors of HIV-1.[10]
The therapeutic potential of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine would need to be investigated through rigorous biological screening and structure-activity relationship (SAR) studies.
Safety and Handling
Based on the safety data sheets of closely related compounds like 3-(4-chlorophenyl)-1H-pyrazol-5-amine, 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine should be handled with care.[2]
Table 2: GHS Hazard Statements for a Structurally Similar Compound [2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]
Characterization and Analytical Methods
The structural elucidation and purity assessment of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine are critical. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons of the dichlorophenyl ring, a signal for the proton on the pyrazole ring, and signals for the NH protons of the amino and pyrazole groups. The protons of the phenyl and chlorophenyl rings typically appear in the range of 7.0-8.0 ppm.[6]
-
¹³C NMR: This will provide information on the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amine and pyrazole, and C=C and C=N stretches of the aromatic and heterocyclic rings.
Conclusion
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition, anti-inflammatory, and anticancer research. Its synthesis is achievable through established chemical methodologies, and its reactivity allows for further structural modifications to optimize biological activity. As with any chemical compound, proper safety precautions must be followed during its handling and use. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
[6] Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from
[1] Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from
[2] Echemi. (n.d.). 3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE Safety Data Sheets. Retrieved from
[7] MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from
[5] Sigma-Aldrich. (n.d.). 3-(3-Chlorophenyl)-1H-pyrazol-5-amine. Retrieved from
[4] PubChem. (n.d.). 4-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]
[10] World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives. Retrieved from
[9] PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
[8] PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved from [Link]
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